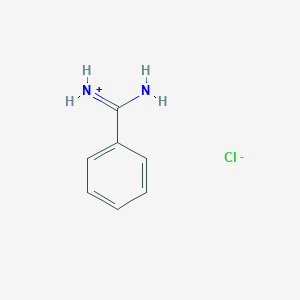

Benzamidine HCl hydrate

Beschreibung

RN given refers to parent cpd

Eigenschaften

IUPAC Name |

benzenecarboximidamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVJCMMLDJPBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585091 | |

| Record name | Benzamidine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206752-36-5, 1670-14-0 | |

| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzamidine HCl Hydrate: A Technical Guide to its Application as a Reversible Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine hydrochloride (HCl) hydrate is a well-established, reversible, and competitive inhibitor of serine proteases. Its ability to mimic the side chain of arginine makes it a potent antagonist for enzymes with trypsin-like specificity, which preferentially cleave at the C-terminal side of arginine and lysine residues. This technical guide provides an in-depth overview of benzamidine's mechanism of action, its binding kinetics with key serine proteases, and detailed protocols for its application in experimental settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize benzamidine HCl hydrate as a tool for protease inhibition studies.

Introduction

Serine proteases are a large and diverse family of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site. They play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention.

Benzamidine HCl hydrate is a small molecule, aromatic amidine that acts as a strong, reversible inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[2] Its positive charge at physiological pH allows it to bind to the S1 specificity pocket of these enzymes, which is typically occupied by the side chains of arginine or lysine residues of the natural substrate. This competitive inhibition mechanism makes benzamidine an invaluable tool for preventing non-specific proteolysis during protein extraction and purification, as well as for studying the kinetics and structure-activity relationships of serine proteases.[3]

Mechanism of Action

Benzamidine functions as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket of trypsin-like serine proteases. This interaction mimics the binding of the guanidinium group of an arginine substrate. Additional hydrophobic and hydrogen bonding interactions between the benzamidine ring and the enzyme's active site further stabilize the enzyme-inhibitor complex.

Quantitative Data: Inhibition Constants

The potency of benzamidine as a serine protease inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Trypsin | Benzamidine | 18.4 | - | [4] |

| Thrombin | Benzamidine | 4.5 ± 2.3 | - | [1] |

| Plasmin | Benzamidine | 2.1 ± 0.8 | - | [1] |

| Human Tissue Kallikrein (hK1) | Benzamidine | 1098 ± 91 | - | [5] |

| Trypsin | TEG–BA | - | 79 | [6] |

| Trypsin | Glue10–BA | - | 6.2 | [6] |

| Plasmin | Pentamidine | 2.1 ± 0.8 | - | [7] |

| tPA | Pentamidine | 43 ± 9.7 | - | [1] |

| Thrombin | Pentamidine | 4.5 ± 2.3 | - | [1] |

Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration).

Experimental Protocols

General Considerations for Inhibition Assays

-

Buffer Selection: Use a buffer system that maintains a stable pH optimal for the specific serine protease being studied. Tris-HCl and sodium phosphate buffers are commonly used.

-

Temperature Control: Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent.

-

Reagent Purity: Use high-purity enzyme, substrate, and inhibitor to ensure accurate and reproducible results.

-

Controls: Include appropriate controls in each experiment, such as a no-inhibitor control (to measure Vmax) and a no-enzyme control (to account for non-enzymatic substrate hydrolysis).

Protocol for Trypsin Inhibition Assay

This protocol is adapted from a standard method for determining trypsin inhibition using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Benzamidine HCl hydrate

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer.

-

Prepare a stock solution of benzamidine HCl hydrate in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Trypsin solution (to a final concentration in the low nanomolar range)

-

Varying concentrations of benzamidine solution

-

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at the desired temperature.

-

-

Initiate the Reaction:

-

Add the L-BAPNA solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from the substrate results in a yellow color.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot V₀ as a function of the inhibitor concentration.

-

Determine the type of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon or Cornish-Bowden plots).

-

Protocol for Plasmin Inhibition Assay

This protocol utilizes the chromogenic substrate H-D-Val-Leu-Lys-p-nitroanilide (S-2251) to measure plasmin activity.[7]

Materials:

-

Human plasmin

-

H-D-Val-Leu-Lys-p-nitroanilide (S-2251)

-

Benzamidine HCl hydrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of human plasmin in the assay buffer.

-

Prepare a stock solution of S-2251 in sterile water.

-

Prepare a stock solution of benzamidine HCl hydrate in the assay buffer and perform serial dilutions.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, plasmin solution, and varying concentrations of benzamidine.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

-

Initiate the Reaction:

-

Add the S-2251 solution to each well.

-

-

Measure Absorbance:

-

Monitor the change in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction rates and calculate the Ki for benzamidine inhibition of plasmin as described for the trypsin assay.

-

Applications in Research and Drug Development

-

Protease Inhibition Cocktails: Benzamidine is a common component of protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.

-

Enzyme Kinetics Studies: It serves as a model competitive inhibitor for studying the mechanism and structure-activity relationships of serine proteases.

-

Drug Discovery: Benzamidine and its derivatives are used as scaffolds for the design and synthesis of more potent and selective serine protease inhibitors for therapeutic applications.[8] For instance, derivatives of benzamidine have been investigated for their potential in treating thrombotic disorders by inhibiting thrombin.[8]

Conclusion

Benzamidine HCl hydrate is a versatile and indispensable tool for researchers working with serine proteases. Its well-characterized, reversible, and competitive mechanism of inhibition, coupled with its broad specificity for trypsin-like enzymes, makes it suitable for a wide range of applications. By understanding its mechanism of action and employing standardized experimental protocols, scientists can effectively utilize benzamidine to protect proteins from degradation, elucidate enzyme kinetics, and advance the development of novel therapeutics targeting serine proteases.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]

- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzamidine HCl Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine hydrochloride (HCl) hydrate is a synthetic, reversible competitive inhibitor of serine proteases. It plays a crucial role in biochemical research and pharmaceutical development by preventing the degradation of proteins during purification and analysis. This guide provides an in-depth overview of the structure, properties, and applications of benzamidine HCl hydrate, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Properties

Benzamidine HCl hydrate is the hydrated hydrochloride salt of benzamidine.[1] The presence of the amidinium group is central to its function as a protease inhibitor.

Molecular Formula: C₇H₈N₂ · HCl · xH₂O

Molecular Weight: 156.61 g/mol (anhydrous basis)[2]

The structure of the benzamidine cation is characterized by a resonance-stabilized amidinium group attached to a benzene ring. This planar structure and positive charge are key to its ability to bind to the active sites of serine proteases.

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzamidine HCl hydrate is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 86-88 °C | [2][3][5] |

| Solubility | Soluble in water (50 mg/mL), alcohol | [4][6] |

| pH | 5 (50 g/L in H₂O at 20 °C) | [4] |

| Storage Temperature | 2-8 °C | [2][3][6] |

Mechanism of Action: Serine Protease Inhibition

Benzamidine HCl hydrate functions as a competitive inhibitor, primarily targeting serine proteases such as trypsin, thrombin, and plasmin.[6][7][8] Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process that relies on a highly reactive serine residue in their active site.

The inhibitory action of benzamidine arises from its structural similarity to the natural substrates of these proteases. The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, which are the preferred cleavage sites for trypsin-like serine proteases. This allows benzamidine to bind tightly within the enzyme's active site, blocking the entry of the actual substrate and thereby preventing catalysis.

Applications in Research and Drug Development

The ability of benzamidine HCl hydrate to inhibit serine proteases makes it an invaluable tool in various scientific disciplines.

-

Protein Purification: It is widely used as a component of protease inhibitor cocktails to prevent the degradation of target proteins during cell lysis and purification.[1][9]

-

Enzyme Kinetics: Researchers utilize benzamidine to study the kinetics and mechanisms of serine proteases.

-

X-ray Crystallography: Its ability to bind to the active site of proteases allows it to be used as a ligand to facilitate the crystallization of these enzymes for structural studies.[9]

-

Drug Discovery: The benzamidine scaffold serves as a starting point for the design and synthesis of more potent and selective protease inhibitors for therapeutic applications.[1]

Experimental Protocols

Preparation of a Stock Solution

A standard protocol for the preparation of a benzamidine HCl hydrate stock solution for use as a protease inhibitor.

Materials:

-

Benzamidine HCl hydrate powder

-

Nuclease-free water or a suitable buffer (e.g., Tris-HCl)

-

Sterile, conical tubes

-

Vortex mixer

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh the desired amount of benzamidine HCl hydrate powder in a sterile conical tube. To prepare a 1 M stock solution, weigh 174.63 mg for a final volume of 1 mL.

-

Add the appropriate volume of nuclease-free water or buffer to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle heating may be required to fully dissolve the compound.[6]

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at 2-8 °C for short-term use or in aliquots at -20 °C for long-term storage. It is recommended to prepare fresh solutions as benzamidine can be sensitive to oxidation.[6]

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a benzamidine HCl hydrate sample.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Benzamidine HCl hydrate sample

-

Reference standard of known purity

Procedure:

-

Sample Preparation: Prepare a solution of the benzamidine HCl hydrate sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 229 nm[10]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

-

Analysis:

-

Inject the reference standard to determine the retention time of benzamidine.

-

Inject the sample solution.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample by dividing the peak area of benzamidine by the total peak area of all components and multiplying by 100.

-

Safety and Handling

Benzamidine HCl hydrate is irritating to the eyes, respiratory system, and skin.[5][11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[11] It is also moisture and light-sensitive.[11] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Benzamidine HCl hydrate is a fundamental tool in the arsenal of researchers and scientists working with proteins. Its well-characterized properties and mechanism of action as a serine protease inhibitor make it indispensable for preventing proteolysis in a wide range of applications, from basic biochemical studies to the development of novel therapeutics. A thorough understanding of its chemical and physical properties, as well as proper handling and experimental use, is crucial for obtaining reliable and reproducible results.

References

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzamidine hydrochloride, hydrate, ≥99% 206752-36-5 India [ottokemi.com]

- 4. Benzamidine hydrochloride hydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzamidine hydrochloride hydrate | 206752-36-5 [chemicalbook.com]

- 9. buffersandreagents.com [buffersandreagents.com]

- 10. caymanchem.com [caymanchem.com]

- 11. fishersci.com [fishersci.com]

Benzamidine Hydrochloride Hydrate: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols involving Benzamidine Hydrochloride Hydrate.

Introduction

Benzamidine hydrochloride (HCl) hydrate is a synthetic, reversible competitive inhibitor of serine proteases. Its ability to bind to the active site of these enzymes makes it an invaluable tool in a wide range of research and drug development applications. This guide provides a comprehensive overview of its chemical and physical properties, its mechanism of action, and detailed protocols for its use in common laboratory techniques.

Chemical and Physical Properties

Benzamidine HCl hydrate is a white to off-white crystalline powder. Due to its hygroscopic nature, it is typically supplied as a hydrate with a variable number of water molecules. This variability is reflected in its molecular formula and weight.

| Property | Value | Citations |

| CAS Number | 206752-36-5 | |

| Molecular Formula | C₇H₈N₂ · HCl · xH₂O | |

| Molecular Weight (Anhydrous Basis) | 156.61 g/mol | |

| Molecular Weight (Monohydrate) | 174.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water (50 mg/mL), ethanol, DMSO (~25 mg/mL), and DMF (~25 mg/mL). | |

| Melting Point | 86-88 °C | |

| Storage | 2-8°C, desiccated. |

Mechanism of Action

Benzamidine acts as a competitive inhibitor by mimicking the structure of the natural substrates of serine proteases, such as arginine and lysine. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site. This binding blocks the access of the natural substrate to the catalytic triad (serine, histidine, and aspartate), thereby reversibly inhibiting the enzyme's proteolytic activity.

The inhibitory effect of benzamidine is characterized by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Ki) |

| Trypsin | 21 µM |

| Thrombin | 320 µM |

| Plasmin | 350 µM |

| Urokinase-type Plasminogen Activator (uPA) | 97 µM |

| Factor Xa | 110 µM |

| Tryptase | 20 µM |

| Tissue Plasminogen Activator (tPA) | 750 µM |

Applications in Research and Drug Development

The ability of benzamidine to inhibit serine proteases makes it a versatile tool in various research applications:

-

Protease Inhibition in Cell Lysis and Protein Extraction: Benzamidine is a common component of lysis buffers and protease inhibitor cocktails used to prevent the degradation of target proteins by endogenous proteases released during cell lysis.

-

Affinity Chromatography: Immobilized benzamidine (e.g., benzamidine-agarose) is widely used for the affinity purification of serine proteases from complex mixtures.

-

Immunoprecipitation (IP) and Western Blotting: It is included in buffers for IP and Western blotting to protect proteins of interest from proteolytic degradation, ensuring the integrity of the results.

-

Enzyme Kinetics Studies: As a well-characterized inhibitor, benzamidine is used to study the kinetics and mechanism of serine proteases.

-

Drug Discovery: The benzamidine scaffold serves as a starting point for the design and synthesis of more potent and selective protease inhibitors for therapeutic applications.

Experimental Protocols

The following are detailed methodologies for the use of benzamidine HCl hydrate in key experiments.

Preparation of a Benzamidine Stock Solution

Materials:

-

Benzamidine HCl hydrate

-

Nuclease-free water or appropriate buffer

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of Benzamidine HCl hydrate.

-

Dissolve in nuclease-free water or the desired buffer to a final concentration of 1 M.

-

Mix thoroughly by vortexing until fully dissolved.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot into smaller volumes and store at -20°C. Thaw on ice before use.

Use in Cell Lysis Buffer for Protein Extraction

Materials:

-

Cell pellet

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

1 M Benzamidine HCl stock solution

-

Other protease and phosphatase inhibitors (optional)

Procedure:

-

Prepare the lysis buffer on ice.

-

Immediately before use, add Benzamidine HCl stock solution to the lysis buffer to a final concentration of 1 mM.

-

If using a protease inhibitor cocktail, ensure it contains benzamidine or add it separately.

-

Resuspend the cell pellet in the prepared lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

Affinity Purification of Serine Proteases using Benzamidine-Agarose

Materials:

-

Benzamidine-Agarose resin

-

Chromatography column

-

Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

-

Elution Buffer: 50 mM Glycine-HCl, pH 3.0 or 20 mM p-aminobenzamidine in Binding Buffer

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Protein sample containing the target serine protease

Procedure:

-

Pack the chromatography column with the Benzamidine-Agarose resin according to the manufacturer's instructions.

-

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

Load the protein sample onto the column.

-

Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute the bound serine protease with Elution Buffer. If using a low pH elution buffer, collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.

-

Analyze the collected fractions for protein content and purity using methods such as SDS-PAGE and a protein concentration assay.

Use in Immunoprecipitation (IP)

Materials:

-

Cell lysate containing the protein of interest

-

Primary antibody specific to the target protein

-

Protein A/G magnetic beads or agarose beads

-

IP Lysis Buffer (as described in Protocol 2, including 1 mM Benzamidine HCl)

-

Wash Buffer (e.g., IP Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant for analysis by Western Blotting.

Use in Western Blotting

Materials:

-

Protein samples (from cell lysates, IP, etc.)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Ensure that the lysis buffer used for preparing the protein samples contained 1 mM Benzamidine HCl to protect against degradation.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein of interest using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the signaling pathway of the urokinase-type plasminogen activator (uPA) and the point of inhibition by benzamidine. uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by degrading the extracellular matrix.

Caption: uPA signaling pathway and its inhibition by Benzamidine.

Experimental Workflow for Affinity Purification

This diagram outlines the major steps involved in the affinity purification of a serine protease using a benzamidine-functionalized resin.

Caption: Workflow for serine protease affinity purification.

Conclusion

Benzamidine HCl hydrate is an essential reagent for researchers working with proteins, particularly those studying or needing to mitigate the effects of serine proteases. Its well-understood mechanism of action and versatility in various applications make it a staple in molecular biology, biochemistry, and drug discovery laboratories. The protocols and information provided in this guide offer a solid foundation for the effective use of benzamidine to ensure the integrity and success of experimental outcomes.

References

The Indispensable Role of Benzamidine HCl Hydrate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biochemistry and drug development, the precise control of enzymatic activity is paramount. Unwanted proteolysis can compromise experimental results, degrade valuable protein samples, and obscure the true nature of biological processes. Benzamidine hydrochloride (HCl) hydrate stands as a cornerstone tool for researchers, offering a reliable and effective means to inhibit a specific class of enzymes known as serine proteases. This technical guide provides an in-depth exploration of the function of Benzamidine HCl hydrate, its mechanism of action, and its practical applications in the laboratory.

Core Function: A Competitive Inhibitor of Serine Proteases

Benzamidine HCl hydrate is a small, synthetic molecule that functions as a reversible, competitive inhibitor of serine proteases.[1][2][3] Its efficacy stems from its structural analogy to the side chains of arginine and lysine, which are the natural substrates for many of these enzymes. This structural mimicry allows benzamidine to bind to the active site of the protease, specifically the S1 specificity pocket, thereby physically blocking the entry and subsequent cleavage of the actual protein substrate.[4]

The inhibition is competitive, meaning that the inhibitor and the substrate compete for the same binding site on the enzyme. This reversible nature is a key feature; the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.[5] This property is particularly useful in applications where transient inhibition is desired.

Quantitative Data: Inhibitory Potency of Benzamidine HCl Hydrate

The inhibitory potency of benzamidine is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. The Kᵢ of benzamidine varies depending on the specific serine protease.

| Serine Protease | Kᵢ (µM) |

| Trypsin | 19 - 35 |

| Plasmin | 350 |

| Thrombin | 220 |

| Tryptase | 20 |

| Urokinase-type Plasminogen Activator (uPA) | 97 |

| Factor Xa | 110 |

| Tissue-type Plasminogen Activator (tPA) | 750 |

| Human Tissue Kallikrein (hK1) | 1,098 |

| Boar Sperm Acrosin | 4 |

Note: Kᵢ values can vary based on experimental conditions such as pH, temperature, and the substrate used. The values presented here are compiled from multiple sources for comparative purposes.[1][2][6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of benzamidine in research. Below are two key experimental protocols illustrating its use.

Protocol 1: Determination of the Inhibitory Constant (Kᵢ) of Benzamidine for Trypsin

This protocol outlines a spectrophotometric assay to determine the Kᵢ of benzamidine for the serine protease trypsin using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

Benzamidine HCl hydrate stock solution (e.g., 100 mM in deionized water)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Spectrophotometer capable of reading at 253 nm

-

Cuvettes

Procedure:

-

Prepare a series of benzamidine dilutions: From the 100 mM stock solution, prepare a range of benzamidine concentrations in the assay buffer. The final concentrations in the assay should bracket the expected Kᵢ value (e.g., 0 µM, 10 µM, 20 µM, 40 µM, 80 µM, 160 µM).

-

Set up the reaction mixtures: In separate cuvettes, combine the assay buffer, a fixed amount of trypsin solution, and the different concentrations of the benzamidine dilutions. Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction: Add the BAEE substrate solution to each cuvette to start the enzymatic reaction.

-

Monitor the reaction rate: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 253 nm over time (e.g., for 3-5 minutes). The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.[8][9]

-

Calculate the initial reaction velocities (V₀): Determine the initial linear rate of the reaction for each benzamidine concentration.

-

Determine the Kᵢ value: Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration ([I]) in a Dixon plot. The Kᵢ is the absolute value of the x-intercept of the line that connects the points. Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition equation.

Protocol 2: Protein Purification from Cell Lysate with and without Benzamidine

This protocol demonstrates the protective effect of benzamidine during the purification of a target protein from a cell lysate.

Materials:

-

Cell pellet expressing the target protein

-

Lysis Buffer A: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA

-

Lysis Buffer B: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM Benzamidine HCl hydrate

-

Appropriate chromatography resin for the target protein (e.g., Ni-NTA for His-tagged proteins)

-

Wash Buffer: Lysis buffer with a lower concentration of eluting agent (e.g., 20 mM imidazole for His-tagged proteins)

-

Elution Buffer: Lysis buffer with a high concentration of eluting agent (e.g., 250 mM imidazole for His-tagged proteins)

-

SDS-PAGE gels and reagents

-

Western blotting reagents (if an antibody for the target protein is available)

Procedure:

-

Prepare two identical cell pellets.

-

Cell Lysis:

-

Resuspend one pellet in ice-cold Lysis Buffer A (without benzamidine).

-

Resuspend the second pellet in ice-cold Lysis Buffer B (with benzamidine).

-

-

Lyse the cells: Use a suitable method such as sonication or a French press to lyse the cells on ice.

-

Clarify the lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.

-

Protein Purification:

-

Incubate the clarified lysates with the pre-equilibrated chromatography resin for 1 hour at 4°C with gentle agitation.

-

Load the resin-lysate mixture onto a chromatography column.

-

Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with Elution Buffer.

-

-

Analysis:

-

Collect fractions during the wash and elution steps.

-

Analyze the crude lysate, flow-through, wash, and elution fractions from both purification procedures (with and without benzamidine) by SDS-PAGE.

-

Visualize the protein bands by Coomassie staining or perform a Western blot to specifically detect the target protein.

-

-

Expected Outcome: The sample prepared with Lysis Buffer B containing benzamidine is expected to show a higher yield of the intact target protein and fewer degradation products compared to the sample prepared with Lysis Buffer A.

Mandatory Visualizations

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of a serine protease by benzamidine.

Signaling Pathway: The Blood Coagulation Cascade

Caption: Inhibition points of benzamidine in the blood coagulation cascade.

Experimental Workflow: Protein Purification

Caption: A typical workflow for protein purification using benzamidine.

Applications in Drug Development

The ability of benzamidine to inhibit serine proteases makes it a valuable tool in drug development. Serine proteases are implicated in a wide range of physiological and pathological processes, including blood coagulation, inflammation, cancer, and viral infection.[10] By using benzamidine as a research tool, scientists can:

-

Validate serine proteases as drug targets: By observing the physiological effects of inhibiting a specific serine protease with benzamidine in in vitro or in cell-based assays, researchers can gain confidence that targeting this enzyme may have therapeutic benefits.

-

Develop and screen for novel inhibitors: Benzamidine can be used as a reference compound in high-throughput screening campaigns to identify new and more potent inhibitors of specific serine proteases.

-

Elucidate disease mechanisms: By inhibiting serine protease activity, researchers can dissect the role of these enzymes in disease progression and identify potential points of therapeutic intervention.

Conclusion

Benzamidine HCl hydrate is a powerful and versatile tool in the arsenal of biochemists and drug development professionals. Its well-characterized mechanism as a competitive inhibitor of serine proteases, coupled with its broad applicability in protein purification and enzymatic assays, makes it an indispensable reagent for ensuring the integrity and reliability of experimental data. A thorough understanding of its function and proper application is essential for advancing our knowledge of biological systems and for the successful development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. thebiologyislove.com [thebiologyislove.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00524H [pubs.rsc.org]

- 9. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 10. sinobiological.com [sinobiological.com]

The Discovery and History of Benzamidine as a Protease Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine, a simple aromatic amidine, holds a significant place in the history of enzyme inhibition as one of the earliest recognized synthetic inhibitors of proteases. Its discovery and subsequent characterization laid the groundwork for the development of a vast array of more complex and specific protease inhibitors that are now indispensable tools in research and medicine. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of benzamidine as a protease inhibitor, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Early History

The journey of benzamidine as a protease inhibitor began in the early 1960s. In 1963, Inagami and Murachi first reported the inhibitory effect of various aliphatic and aromatic amines on trypsin, a key digestive serine protease.[1] Their work set the stage for a more detailed investigation into the inhibitory properties of amidine-containing compounds.

A pivotal moment in the history of benzamidine came in 1968, when Markwardt and his colleagues published a comprehensive study on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2] This seminal work established benzamidine as a potent, competitive inhibitor of these trypsin-like serine proteases and provided the first quantitative data on its inhibitory constants (Ki values).[1][2] These early studies highlighted the importance of the positively charged amidinium group for binding to the enzyme's active site.

Early Synthesis of Benzamidine

The classical and most established method for synthesizing benzamidine is the Pinner reaction , first described by Adolf Pinner in 1877.[3] This two-step process begins with the reaction of benzonitrile with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This forms an imino ether hydrochloride salt, commonly known as a Pinner salt. In the second step, the isolated Pinner salt is treated with ammonia in alcohol to yield benzamidine hydrochloride.[3][4]

A workflow for the classical Pinner synthesis of benzamidine is depicted below:

Caption: Classical Pinner reaction for the synthesis of benzamidine hydrochloride.

Mechanism of Action

Benzamidine is a reversible, competitive inhibitor of trypsin-like serine proteases.[1] Its mechanism of action relies on the structural and electrostatic complementarity between the inhibitor and the enzyme's active site. The key features of this interaction are:

-

The Cationic Amidino Group: The positively charged amidinium group of benzamidine mimics the side chains of the natural substrates of these proteases, namely arginine and lysine. This cationic group forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[1]

-

Hydrophobic Interactions: The phenyl ring of benzamidine engages in hydrophobic interactions with the sides of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[1]

This binding of benzamidine to the S1 pocket physically blocks the entry of the substrate to the active site, thereby preventing catalysis.

The logical relationship of benzamidine's inhibitory mechanism can be visualized as follows:

Caption: Mechanism of competitive inhibition of serine proteases by benzamidine.

Quantitative Data: Inhibitory Activity of Benzamidine

The inhibitory potency of benzamidine is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibition constants of benzamidine for various serine proteases.

| Protease | Ki (μM) | Reference |

| Trypsin | 19, 21, 35 | [1][4][5] |

| Plasmin | 350 | [5] |

| Thrombin | 220, 320 | [5] |

| Tryptase | 20 | |

| Urokinase Plasminogen Activator (uPA) | 97 | |

| Factor Xa | 110 | |

| Tissue Plasminogen Activator (tPA) | 750 | |

| Acrosin (boar sperm) | 4 | [4] |

Experimental Protocols

The determination of inhibition constants is crucial for characterizing the potency of an inhibitor. Below are detailed methodologies for key experiments used to assess the inhibitory activity of benzamidine.

Determination of Ki by Enzyme Kinetic Assay (Dixon Plot)

This classical method involves measuring the initial velocity of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. A chromogenic substrate that releases a colored product upon cleavage is often used.

Materials:

-

Serine protease of interest (e.g., Trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Benzamidine hydrochloride stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a 10-15 minute period.

-

Prepare a series of dilutions of the benzamidine stock solution in the assay buffer.

-

Prepare different concentrations of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of each benzamidine dilution to triplicate wells.

-

Add a fixed volume of assay buffer to control wells (no inhibitor).

-

Add a fixed volume of the enzyme solution to all wells and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed volume of each substrate concentration to the wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the microplate reader and measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) at regular intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance versus time plot.

-

Construct a Dixon plot by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration.

-

The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

-

An experimental workflow for determining the Ki of benzamidine is shown below:

Caption: Experimental workflow for Ki determination using a kinetic assay.

Role in Signaling Pathways

Several of the proteases inhibited by benzamidine, particularly thrombin and trypsin, are key players in cellular signaling through a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs) .

Protease-Activated Receptor (PAR) Signaling:

PARs are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling cascades.

-

Thrombin and PAR1, PAR3, and PAR4: Thrombin is a potent activator of PAR1, PAR3, and PAR4. Its activation of these receptors on platelets is crucial for blood coagulation. In other cell types, this signaling can influence inflammation, cell proliferation, and tissue repair.

-

Trypsin and PAR2: Trypsin is the primary activator of PAR2. PAR2 is widely expressed and its activation is involved in inflammatory responses, pain sensation, and gastrointestinal functions.

A simplified diagram of PAR activation by thrombin and trypsin is presented below:

Caption: Simplified signaling pathway of Protease-Activated Receptor (PAR) activation.

Conclusion

The discovery of benzamidine as a protease inhibitor was a landmark event in biochemistry and pharmacology. Its simple structure, well-defined mechanism of action, and broad-spectrum activity against trypsin-like serine proteases have made it an invaluable tool for researchers for over half a century. From its initial characterization to its ongoing use in protease inhibitor cocktails and as a scaffold for the design of more potent and specific inhibitors, the legacy of benzamidine continues to influence the field of drug discovery and our understanding of protease biology. This guide has provided a detailed overview of its history, mechanism, and the experimental approaches used to study its inhibitory properties, serving as a valuable resource for professionals in the life sciences.

References

Benzamidine HCl Hydrate: A Technical Guide to Preventing Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of benzamidine hydrochloride (HCl) hydrate, a crucial tool for preventing protein degradation in research and pharmaceutical development. It covers its mechanism of action, physicochemical properties, and practical applications, supported by quantitative data and detailed experimental protocols.

Introduction: The Challenge of Protein Degradation

Protecting protein integrity during extraction, purification, and analysis is paramount for accurate and reproducible results. Endogenous proteases, released upon cell lysis, can rapidly degrade target proteins, compromising experimental outcomes. In eukaryotic cells, the primary routes for protein degradation are the ubiquitin-proteasome and lysosomal pathways, which are essential for cellular homeostasis but problematic for in vitro protein work.[1][2][3][4] The use of protease inhibitors is a standard and effective strategy to counteract this enzymatic activity. Among these, benzamidine HCl hydrate is a widely used reversible inhibitor, particularly effective against a class of enzymes known as serine proteases.[5][6]

Benzamidine HCl Hydrate: A Profile

Benzamidine HCl hydrate is a synthetic, aromatic amidine that acts as a competitive inhibitor of serine proteases.[5][6][7] Its utility in biochemistry and drug development stems from its ability to protect proteins from degradation during various experimental procedures, including protein extraction, immunoprecipitation, and Western blot analysis.[8][9]

A clear understanding of its properties is essential for its effective use.

| Property | Value | References |

| Molecular Formula | C₇H₈N₂ · HCl · xH₂O | [10] |

| Molecular Weight | 156.61 g/mol (anhydrous basis) | [11][12] |

| Appearance | White to off-white crystalline powder | [12][13][14] |

| Melting Point | 86-88 °C | [8][13][14][15] |

| Solubility | Readily soluble in water and alcohol | [9][10][16][17] |

| Storage Temperature | 2-8°C | [12][13][14][17][18] |

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine functions as a reversible, competitive inhibitor of serine proteases.[5][7] Its mechanism relies on its structural similarity to the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases.[5][19]

The catalytic activity of serine proteases, such as trypsin, depends on a "catalytic triad" of amino acid residues in the active site: serine, histidine, and aspartate.[19][20][21] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to be cleaved.[20][21][22]

Benzamidine's positively charged amidine group mimics the side chains of arginine or lysine, allowing it to bind tightly within the S1 specificity pocket of the protease's active site.[5][16] This binding event physically blocks the natural substrate from accessing the active site, thereby inhibiting the enzyme's proteolytic activity.

Figure 1. Competitive inhibition of a serine protease by benzamidine.

Quantitative Inhibition Data

Benzamidine exhibits varying affinities for different serine proteases, which can be quantified by its inhibition constant (Kᵢ). A lower Kᵢ value indicates a stronger binding affinity and more potent inhibition.

| Protease Target | Inhibition Constant (Kᵢ) | References |

| Tryptase | 20 µM | [23] |

| Trypsin | 19 µM, 21 µM, 22.2 µM, 35 µM | [5][11][23][24][25] |

| Acrosin | 4 µM | [24] |

| uPA (Urokinase-type Plasminogen Activator) | 97 µM | [23] |

| Factor Xa | 110 µM | [23] |

| Thrombin | 220 µM, 320 µM | [5][11][23] |

| Plasmin | 350 µM | [11] |

| tPA (Tissue Plasminogen Activator) | 750 µM | [23] |

Experimental Protocols

The effective use of benzamidine HCl hydrate requires adherence to proper preparation and application protocols.

-

Preparation: Benzamidine HCl is soluble in water and alcohol.[9][16][17] A stock solution can be prepared by dissolving it in water; for example, a concentration of 50 mg/mL in water yields a clear to slightly hazy solution, which may require gentle heating.[9][17]

-

Stability and Storage: Benzamidine is sensitive to oxidation.[9][17][26] It is highly recommended to prepare solutions fresh before each use.[8][9][17][26] While stock solutions can be stored for short periods at -20°C, their long-term stability is not well-documented.[8][9][17][26] For longer-term storage of the solid compound, keep it at 2-8°C.[12][18]

-

General Use: For general protease inhibition in applications like protein extraction, a working concentration of approximately 1 mM is commonly used.[9][10][17][27][28]

-

Yeast Proteases: To inhibit proteases from yeast, a concentration range of 0.5 mM to 4.0 mM is recommended.[9][17][28]

-

Specific Protocols: Some protocols may specify concentrations by mass, such as 15 µg/mL in a lysis buffer.[29]

This protocol provides a general workflow for preparing a cell lysate while minimizing protein degradation.

Figure 2. Workflow for protein extraction using benzamidine.

Methodology:

-

Cell Harvesting: Begin by harvesting cultured cells via centrifugation to form a cell pellet.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media.

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common formulation includes a buffering agent (e.g., 20 mM Tris, pH 7.5), salts (e.g., 20 mM MgCl₂), and other reagents as required by the specific application.[29]

-

Inhibitor Addition: Immediately before use, supplement the lysis buffer with a freshly prepared protease inhibitor cocktail. Add benzamidine HCl to a final concentration of 1 mM.[27] Other inhibitors like PMSF, leupeptin, and aprotinin may also be included for broader protease coverage.[29]

-

Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer containing the inhibitors.[29] Perform cell disruption using an appropriate method, such as brief sonication, while keeping the sample on ice to minimize heat-induced degradation.[29]

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris and insoluble components.[29]

-

Collection: Carefully collect the supernatant, which contains the soluble protein fraction. This lysate is now ready for downstream applications such as quantification, SDS-PAGE, Western blotting, or chromatography.

Applications in Research and Drug Development

Benzamidine's reliability has made it a staple in numerous laboratory procedures:

-

Protein Purification: It is a standard component of lysis and purification buffers to protect the target protein throughout the workflow. It is also used in affinity chromatography to purify trypsin-like proteases.[16][30]

-

Enzyme Assays: By inhibiting unwanted protease activity, benzamidine ensures that the measured enzymatic activity is attributable to the enzyme of interest.

-

Structural Biology: In protein crystallography, benzamidine is used as a ligand to prevent the degradation of the protein during the crystallization process.[7][18]

-

Western Blotting and Immunoprecipitation: It is included in lysis buffers to ensure that the protein being analyzed is full-length and has not been cleaved by proteases.[8][9][17]

Figure 3. The role of benzamidine in preserving protein integrity.

Conclusion

Benzamidine HCl hydrate is an indispensable reagent for scientists and researchers working with proteins. Its well-characterized mechanism as a competitive inhibitor of serine proteases, coupled with its ease of use, makes it a first-line defense against proteolytic degradation. By incorporating benzamidine into standard laboratory protocols, researchers can significantly enhance the quality and reliability of their experimental data, ultimately advancing scientific discovery and therapeutic development.

References

- 1. Mechanisms of Protein Degradation | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. What are the main degradation pathways in eukaryotes? | AAT Bioquest [aatbio.com]

- 5. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 6. goldbio.com [goldbio.com]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

- 8. Benzamidine hydrochloride hydrate | 206752-36-5 [chemicalbook.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Benzamidine hydrochloride hydrate [himedialabs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. PR1MA Benzamidine Hydrochloride | PR1MA | MIDSCI [midsci.com]

- 13. Benzamidine hydrochloride, hydrate, ≥99% 206752-36-5 India [ottokemi.com]

- 14. Benzamidine hydrochloride, hydrate, ≥99% 206752-36-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 15. Benzamidine hydrochloride hydrate [chembk.com]

- 16. MEROPS - the Peptidase Database [ebi.ac.uk]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. buffersandreagents.com [buffersandreagents.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. andrew.cmu.edu [andrew.cmu.edu]

- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 22. Serine protease - Wikipedia [en.wikipedia.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzamidine hydrochloride monohydrate, 5 g, CAS No. 206752-36-5 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 27. Benzamidine hydrochloride hydrate [himedialabs.com]

- 28. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 29. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 30. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

The Core Theoretic Principles of Competitive Inhibition by Benzamidine HCl Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical basis of competitive inhibition by Benzamidine HCl hydrate, a well-characterized serine protease inhibitor. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize benzamidine in experimental settings and to understand its mechanism of action.

Introduction to Benzamidine and Competitive Inhibition

Benzamidine, a synthetic aromatic amidine, is a classic and widely used reversible competitive inhibitor of serine proteases.[1][2] Its hydrochloride hydrate form is a stable, water-soluble salt commonly employed in biochemical and pharmaceutical research.[3][4] The primary targets of benzamidine include trypsin, thrombin, and plasmin, enzymes that play crucial roles in physiological processes ranging from digestion to blood coagulation and fibrinolysis.[5][6]

The inhibitory activity of benzamidine stems from its structural similarity to the side chain of arginine, a natural substrate for many serine proteases.[2] This molecular mimicry allows benzamidine to bind to the active site of the enzyme, specifically within the S1 specificity pocket, thereby preventing the substrate from binding and catalysis from occurring.[2]

The Molecular Mechanism of Competitive Inhibition

Competitive inhibition is a form of enzyme inhibition where the inhibitor molecule reversibly binds to the active site of an enzyme, the same site that the substrate would normally occupy. This creates a scenario where the inhibitor and the substrate are in direct competition for binding to the enzyme.

The key characteristics of competitive inhibition are:

-

Reversibility: The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) and can dissociate from the enzyme, allowing the enzyme to regain its activity.[1]

-

Competition for the Active Site: The inhibitor and substrate cannot bind to the enzyme simultaneously.[7]

-

Effect on Kinetic Parameters: In the presence of a competitive inhibitor, the apparent Michaelis constant (Kₘ) of the enzyme for its substrate increases, while the maximum velocity (Vₘₐₓ) remains unchanged.[8][9] This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to eventually reach its normal maximum velocity.

The interaction can be represented by the following equilibria:

-

E + S ⇌ ES → E + P

-

E + I ⇌ EI

Where:

-

E is the enzyme

-

S is the substrate

-

ES is the enzyme-substrate complex

-

P is the product

-

I is the inhibitor

-

EI is the enzyme-inhibitor complex

The inhibition constant, Kᵢ, is the dissociation constant for the enzyme-inhibitor complex (EI) and is a measure of the inhibitor's potency. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus, a more potent inhibitor.[10]

dot

Caption: Mechanism of competitive inhibition by benzamidine.

Quantitative Analysis of Benzamidine Inhibition

The potency of benzamidine as a competitive inhibitor is quantified by its inhibition constant (Kᵢ). This value can be determined experimentally by measuring the enzyme's reaction velocity at different substrate and inhibitor concentrations.

Data Presentation

The following tables summarize the reported Kᵢ values of benzamidine for various serine proteases, as well as illustrative kinetic parameters for trypsin in the presence and absence of benzamidine.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine for Various Serine Proteases

| Enzyme | Kᵢ (µM) | Source(s) |

| Trypsin | 21, 35 | [1][5] |

| Plasmin | 350 | [5] |

| Thrombin | 220, 320 | [1][5] |

| Tryptase | 20 | [1] |

| uPA (urokinase-type Plasminogen Activator) | 97 | [1] |

| Factor Xa | 110 | [1] |

| tPA (tissue-type Plasminogen Activator) | 750 | [1] |

| Anticarsia gemmatalis trypsin-like protease | 11.2 | [2] |

Table 2: Illustrative Kinetic Parameters for Bovine Trypsin with and without Benzamidine

Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

| Benzamidine Concentration (mM) | Apparent Kₘ (mM) | Vₘₐₓ (mM/min) |

| 0 | 0.12 | 0.079 |

| (Varying concentrations) | Increased | Unchanged |

| Data derived from a study on immobilized trypsin, demonstrating the characteristic effect of a competitive inhibitor.[6] |

Experimental Protocols for Determining Inhibition Parameters

Accurate determination of Kᵢ and the mode of inhibition is crucial for characterizing an inhibitor. The following are detailed methodologies for key experiments.

Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method for determining the kinetic parameters of trypsin inhibition by benzamidine using the chromogenic substrate Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA). The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.

Materials:

-

Bovine Trypsin

-

Benzamidine HCl hydrate

-

Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Spectrophotometer (capable of reading at 410 nm)

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.

-

Prepare a stock solution of benzamidine in the assay buffer.

-

Prepare a stock solution of BAPNA in a suitable solvent like DMSO, and then dilute it in the assay buffer to the desired working concentrations.

-

-

Assay Setup:

-

Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of, for example, 200 µL.

-

For each inhibitor concentration (including a zero-inhibitor control), prepare a set of reactions with varying substrate (BAPNA) concentrations.

-

A typical setup would include at least five different benzamidine concentrations and for each, at least six different BAPNA concentrations.

-

-

Reaction Initiation and Measurement:

-

To each well/cuvette, add the assay buffer, the desired concentration of benzamidine, and the desired concentration of BAPNA.

-

Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed amount of trypsin to each well/cuvette.

-

Immediately start monitoring the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each reaction by determining the initial linear slope of the absorbance versus time plot.

-

Plot V₀ versus the substrate concentration ([S]) for each inhibitor concentration.

-

Analyze the data using non-linear regression to fit the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[8][9][11]

-

Determine the Kᵢ value using the equation for competitive inhibition:

-

Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ)

-

Where [I] is the inhibitor concentration. The Kᵢ can be determined from a secondary plot of the apparent Kₘ versus [I].[12]

-

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, which is 1/Kᵢ for an inhibitor), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal Titration Calorimeter

-

Purified serine protease (e.g., trypsin)

-

Benzamidine HCl hydrate

-

Dialysis buffer (the same buffer should be used for the protein and the inhibitor to minimize heats of dilution)

Procedure:

-

Sample Preparation:

-

Dialyze the purified enzyme extensively against the chosen experimental buffer.

-

Dissolve the benzamidine in the final dialysis buffer.

-

Thoroughly degas both the enzyme and benzamidine solutions.

-

-

ITC Experiment Setup:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the benzamidine solution into the injection syringe.

-

Set the experimental temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the benzamidine solution into the enzyme solution while stirring.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of benzamidine to the enzyme.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kₐ (and thus Kᵢ), ΔH, and n.[13][14][15]

-

dot

Caption: Experimental workflow for determining the Kᵢ of benzamidine.

Signaling Pathways and Logical Relationships

Benzamidine's inhibition of serine proteases can have significant effects on various signaling pathways. For instance, trypsin is known to activate a class of G protein-coupled receptors called Protease-Activated Receptors (PARs), particularly PAR2.

Trypsin-PAR2 Signaling Pathway

Trypsin activates PAR2 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation can trigger downstream signaling cascades, often involving Gαq and subsequent increases in intracellular calcium.

Benzamidine, by competitively inhibiting trypsin, can prevent the cleavage and activation of PAR2, thereby blocking these downstream signaling events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scielo.br [scielo.br]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. medschoolcoach.com [medschoolcoach.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. zaguan.unizar.es [zaguan.unizar.es]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Benzamidine HCl Hydrate: A Technical Overview of its Interaction with Target Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzamidine HCl hydrate, a well-characterized competitive inhibitor of serine proteases. The document details its target proteases, associated inhibition constants (Ki), experimental protocols for determining these values, and the signaling pathways in which these proteases play a crucial role.

Target Proteases and Inhibition Constants (Ki)

Benzamidine is a reversible inhibitor that interacts with the active site of several serine proteases.[1][2] Its inhibitory activity has been quantified against a range of proteases, with the inhibition constant (Ki) being a key measure of its potency. A lower Ki value indicates stronger inhibition. The Ki values for benzamidine against its primary targets are summarized in the table below. It is important to note that variations in Ki values across different studies can be attributed to differing experimental conditions such as pH, temperature, and the specific substrate used.

| Target Protease | Ki Value (µM) | Source |

| Trypsin | 19 | [3] |

| 35 | [4][5][6] | |

| 21 | [7] | |

| 22.2 | [8] | |

| 18.4 | [9] | |

| 11.2 | [9] | |

| Plasmin | 350 | [4][5][6] |

| 259.4 - 1,395 (monovalent benzamidine derivatives) | [1] | |

| Thrombin | 220 | [4][5][6] |

| 320 | [7] | |

| Tryptase | 20 | [7] |

| Urokinase-type Plasminogen Activator (uPA) | 97 | [7] |

| Factor Xa | 110 | [7] |

| Tissue-type Plasminogen Activator (tPA) | 750 | [7] |

| Acrosin (boar sperm) | 4 | [3] |

Experimental Protocols for Ki Determination

The determination of the inhibition constant (Ki) for benzamidine is typically performed using enzyme kinetic assays. A common method involves monitoring the enzymatic activity in the presence of varying concentrations of the inhibitor and a chromogenic substrate. The rate of product formation, often a colored compound like p-nitroaniline, is measured spectrophotometrically.

General Protocol for Ki Determination using a Chromogenic Substrate:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the specific protease being assayed (e.g., Tris-HCl for trypsin).

-

Protease Stock Solution: Prepare a concentrated stock solution of the target protease in the assay buffer.

-

Benzamidine HCl Hydrate Stock Solution: Prepare a concentrated stock solution of benzamidine in the assay buffer.

-

Chromogenic Substrate Stock Solution: Prepare a stock solution of a chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, Chromogenix S-2251 for plasmin).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the protease solution at a fixed final concentration, and varying concentrations of benzamidine.

-